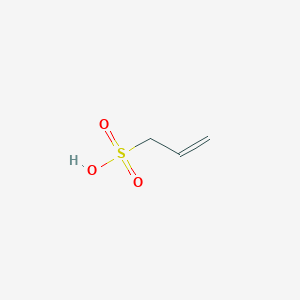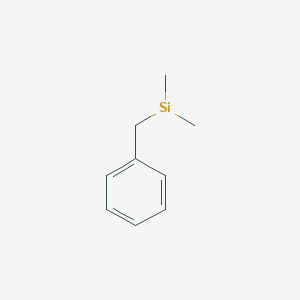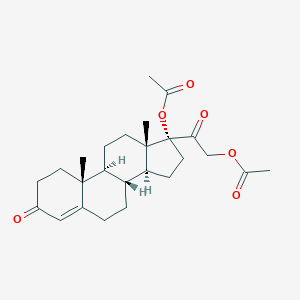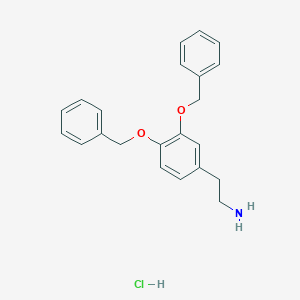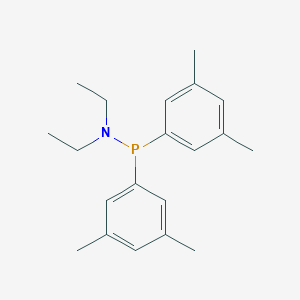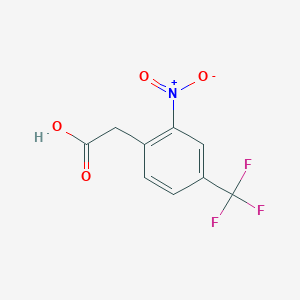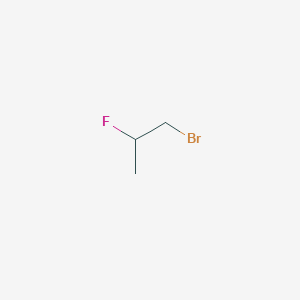![molecular formula C19H13F B167556 2-fluoro-7-methylbenzo[a]anthracene CAS No. 1994-57-6](/img/structure/B167556.png)
2-fluoro-7-methylbenzo[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-7-methylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H13F. This compound is characterized by the presence of a methyl group at the 7th position and a fluorine atom at the 2nd position on the benz[a]anthracene structure. PAHs like this compound are known for their complex structures and significant biological activities, making them subjects of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7-methylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of benz[a]anthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a strong base such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-fluoro-7-methylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced PAH derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 and H2SO4 mixture for nitration at low temperatures.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Hydrogenated PAH derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-fluoro-7-methylbenzo[a]anthracene has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs. It helps in understanding the effects of substituents on the chemical behavior of PAHs.
Biology: Investigated for its mutagenic and carcinogenic properties. Studies focus on its interaction with biological macromolecules like DNA.
Medicine: Explored for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Utilized in the development of organic semiconductors and materials science due to its unique electronic properties.
Mecanismo De Acción
The biological effects of 2-fluoro-7-methylbenzo[a]anthracene are primarily mediated through its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of this PAH involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA. The formation of these adducts can disrupt normal cellular processes and lead to tumor formation.
Comparación Con Compuestos Similares
- 7-Fluorobenz[a]anthracene
- 7-Methylbenz[a]anthracene
- 2-Fluorobenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
Comparison: 2-fluoro-7-methylbenzo[a]anthracene is unique due to the presence of both a methyl and a fluorine substituent, which influences its chemical reactivity and biological activity. Compared to 7-Fluorobenz[a]anthracene, the additional methyl group in this compound can enhance its lipophilicity and potentially its ability to interact with biological membranes. In contrast to 7,12-Dimethylbenz[a]anthracene, which is a well-known carcinogen, this compound’s unique substitution pattern provides a different profile of biological activity and reactivity.
Propiedades
Número CAS |
1994-57-6 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3 |
Clave InChI |
CCGBZTMYGNQCBD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Key on ui other cas no. |
1994-57-6 |
Sinónimos |
2-Fluoro-7-methylbenz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


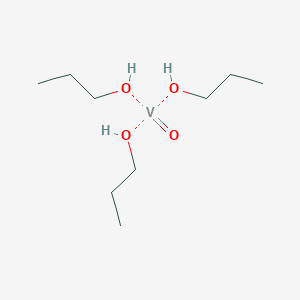
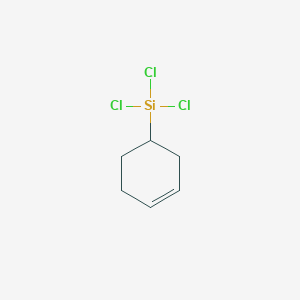

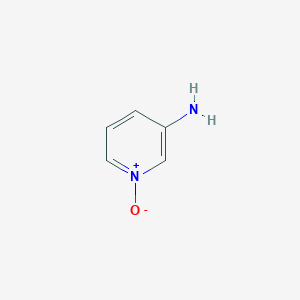
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)


